(4,4-Difluorocyclohexyl)hydrazine hydrochloride
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Overview
Description
(4,4-Difluorocyclohexyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H13ClF2N2 and a molecular weight of 186.63 g/mol It is a derivative of hydrazine, characterized by the presence of two fluorine atoms on the cyclohexyl ring
Preparation Methods
The synthesis of (4,4-Difluorocyclohexyl)hydrazine hydrochloride involves several steps. One common method includes the reaction of 4,4-difluorocyclohexanone with hydrazine hydrate under controlled conditions. The reaction typically occurs in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the hydrazine derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
(4,4-Difluorocyclohexyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(4,4-Difluorocyclohexyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohexyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(4,4-Difluorocyclohexyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
(4,4-Difluorocyclohexyl)hydrazine dihydrochloride: This compound has a similar structure but differs in the number of hydrochloride groups present.
Cyclohexylhydrazine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Fluorinated hydrazines: Other fluorinated hydrazine derivatives may have varying numbers and positions of fluorine atoms, leading to differences in reactivity and applications
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(4,4-difluorocyclohexyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2.ClH/c7-6(8)3-1-5(10-9)2-4-6;/h5,10H,1-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQWRGCSYNTOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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